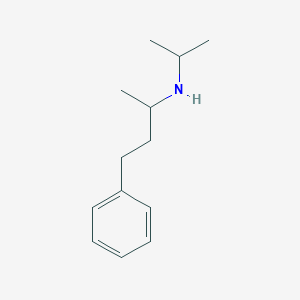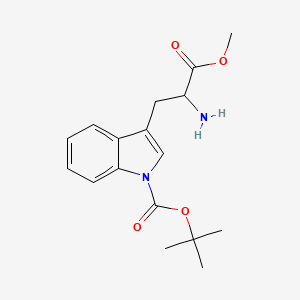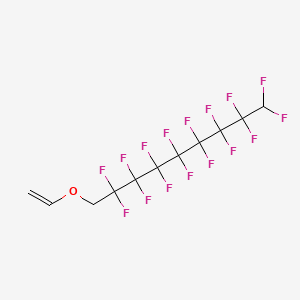
2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester hydrochloride: (CAS No. 134425-84-6) is a chemical compound with the following structure:
Structure: C12H14ClF2NO2
This compound belongs to the class of indan carboxylic acids and is characterized by the presence of an amino group, two fluorine atoms, and an ethyl ester functionality. It has applications in various fields due to its unique properties.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the introduction of the amino group and subsequent esterification. One common method is the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with ethyl chloroformate, followed by treatment with ammonia or an amine to form the amino group.
Reaction Conditions: The reaction typically occurs under mild conditions, and the choice of base and solvent influences the yield. For industrial production, optimization of reaction parameters is crucial.
Chemical Reactions Analysis
Reactions:
Ester Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group can lead to the alcohol derivative.
Base: Ammonia or amine for amino group introduction.
Acid: Hydrochloric acid for salt formation.
Reduction Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction.
Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields the carboxylic acid, while substitution reactions result in various derivatives.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: It may find applications in polymer chemistry or as a building block for functional materials.
Agrochemicals: Its fluorinated moiety could be relevant in pesticide development.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, comparing it to related indan carboxylic acids highlights its distinct features.
Properties
Molecular Formula |
C12H14ClF2NO2 |
|---|---|
Molecular Weight |
277.69 g/mol |
IUPAC Name |
ethyl 2-amino-5,6-difluoro-1,3-dihydroindene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13F2NO2.ClH/c1-2-17-11(16)12(15)5-7-3-9(13)10(14)4-8(7)6-12;/h3-4H,2,5-6,15H2,1H3;1H |
InChI Key |
FTCASFOOIFHMGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2=CC(=C(C=C2C1)F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


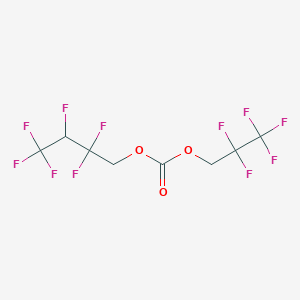


![2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid](/img/structure/B12090483.png)
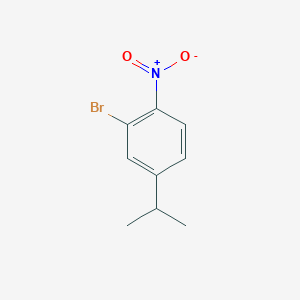


![4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B12090502.png)


